molecular formula C14H24B2O4 B1343957 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne CAS No. 1010840-17-1

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne

Cat. No.: B1343957
CAS No.: 1010840-17-1
M. Wt: 278 g/mol
InChI Key: FABDBLONUBCKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne: is an organic compound with the molecular formula C14H24B2O4. It is a derivative of ethyne (acetylene) where both hydrogen atoms are replaced by 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups. This compound is known for its stability and utility in various organic synthesis reactions, particularly in the field of cross-coupling reactions.

Scientific Research Applications

Chemistry: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is also used in the synthesis of polymers and materials with specific electronic properties.

Biology and Medicine: The compound is used in the development of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry: In the industrial sector, it is used in the production of advanced materials, including semiconductors and OLEDs (organic light-emitting diodes).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne can be synthesized through the reaction of acetylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

HC≡CH+2B(OR)2B(OR)2-C≡C-B(OR)2\text{HC≡CH} + 2 \text{B(OR)2} \rightarrow \text{B(OR)2-C≡C-B(OR)2} HC≡CH+2B(OR)2→B(OR)2-C≡C-B(OR)2

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes.

    Oxidation and Reduction: It can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Hydroboration Reagents: Such as diborane or borane complexes.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.

Major Products:

    Cross-Coupling Products: Formation of biaryl compounds.

    Hydroboration Products: Formation of organoboranes.

    Oxidation Products: Formation of boronic acids.

Comparison with Similar Compounds

  • 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Uniqueness: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne is unique due to its ethyne backbone, which provides rigidity and a linear structure. This makes it particularly useful in the synthesis of linear polymers and materials with specific electronic properties. Its stability and reactivity also make it a versatile reagent in various organic synthesis applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABDBLONUBCKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CB2OC(C(O2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne
Reactant of Route 2
Reactant of Route 2
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne
Reactant of Route 3
Reactant of Route 3
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.